![molecular formula C15H11N3O3S B5637062 N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5637062.png)
N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide involves strategic functional group transformations and molecular scaffolding. For instance, heterocyclic organic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide have been synthesized through the benzoylation process, employing 2-aminobenzothiazole and 2-methoxybenzoyl chloride, indicating a method that could be adapted for the synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide by modifying the substituents and reaction conditions (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in defining their chemical behavior and potential applications. Single crystal X-ray diffraction studies reveal the crystal systems and space groups, providing insights into the molecular geometry and intermolecular interactions. For example, related compounds have been shown to crystallize in the triclinic system, which may suggest similar structural characteristics for N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide, impacting its reactivity and physical properties (Prabukanthan et al., 2020).
Chemical Reactions and Properties
Chemical properties of N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide can be inferred from studies on similar compounds. For instance, the presence of nitro and benzothiazole groups in the molecule suggests it may undergo specific reactions, such as nucleophilic substitution or reduction of the nitro group, leading to a variety of derivatives with potential biological activities. The reactivity towards various agents and under different conditions can significantly affect the compound's utility in synthetic chemistry and drug development (Prabukanthan et al., 2020).
Physical Properties Analysis
The physical properties of compounds like N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide, such as melting points, solubility, and optical properties, are essential for their application in material science and pharmaceuticals. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal stability and decomposition, which is crucial for processing and application development. For related compounds, thermal analysis confirmed stability up to a certain temperature, suggesting similar stability for N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide (Prabukanthan et al., 2020).
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-16-13-7-4-11(8-14(13)22-9)17-15(19)10-2-5-12(6-3-10)18(20)21/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDZLANQYACDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide |
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